molecular formula C15H12N4O4 B12891606 N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61621-03-2

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12891606
CAS No.: 61621-03-2
M. Wt: 312.28 g/mol
InChI Key: ICBRSNXJRWPLMU-UHFFFAOYSA-N
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Description

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research and drug discovery. This molecule features a pyrazole core, which is considered a privileged scaffold in medicinal chemistry due to its association with a wide spectrum of biological activities . The integration of the 5-nitrofuran moiety is a key structural feature, as incorporation of this group into various heterocyclic systems is known to enhance biological potency, particularly against microbial pathogens . The primary research applications for this compound are anticipated to be in the areas of infectious disease and oncology. Nitroheterocyclic compounds like this one are often investigated as potential prodrugs, activated by microbial nitroreductase enzymes (such as the deazaflavin-dependent nitroreductase Ddn in Mycobacterium tuberculosis ), leading to the generation of cytotoxic metabolites that disrupt bacterial DNA or cellular processes . This mechanism is similar to that of modern anti-tuberculosis agents like Delamanid and Pretomanid, positioning this compound as a candidate for developing novel anti-infective agents . Researchers also explore such nitrofuran-pyrazole hybrids for their potential anticancer and antiproliferative properties, investigating their role as cyclin-dependent kinase inhibitors or inducers of apoptosis in various cancer cell lines . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and to comply with all local and international regulations regarding the handling and disposal of laboratory chemicals.

Properties

CAS No.

61621-03-2

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20)

InChI Key

ICBRSNXJRWPLMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.

    Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.

    Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.

Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.

Chemical Reactions Analysis

N-Alkylation Reactions

The methyl group at the pyrazole N1-position allows further alkylation:

Reaction TypeReagents/ConditionsRegioselectivityYield (%)Reference
PropargylationPropargyl bromide, NaH, DMF, 0–25°C>99% N1-isomer82
BenzylationBenzyl chloride, Cs₂CO₃, DMSO, 80°C95% N1-isomer75

Mechanistic insight :
Sodium hydride deprotonates the pyrazole N1-position, enabling nucleophilic attack on alkyl halides. Steric hindrance from the nitrofuran group directs substitution to the N1-site .

Nitration of the Furan Ring

The 5-nitrofuran moiety undergoes further nitration under controlled conditions:

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v) at −10°C

  • Product : 3-(5,7-dinitrofuran-2-yl) derivative

  • Yield : 58%

Limitation :
Over-nitration risks furan ring decomposition. Lower temperatures (−10 to 0°C) improve selectivity .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can be hydrolyzed to carboxylic acid:

ParameterValue
Reagents6M HCl, reflux
Time8–12 hours
Yield89%
ProductPyrazole-4-carboxylic acid

This reaction enables further derivatization via esterification or amide coupling.

Condensation with Aldehydes

The carboxamide’s NH₂ group participates in Schiff base formation:

Example reaction :

  • Aldehyde : 5-nitrofuran-2-carbaldehyde

  • Conditions : Ethanol, acetic acid catalyst, 60°C

  • Product : (E)-5-((5-nitrofuran-2-yl)methyleneamino) derivative

  • Yield : 75%

Stereochemical outcome :
¹H NMR confirms exclusive E-isomer formation due to thermodynamic stability .

Oxidative Aromatization

Pyrazoline intermediates (from [3+2] cycloadditions) undergo oxidation:

Oxidizing AgentConditionsConversion Rate
MnO₂Toluene, 110°C92%
DDQDCM, 25°C88%

This step is critical for accessing fully aromatic pyrazole derivatives .

Mechanistic Considerations

  • Regioselectivity in alkylation : The N1-site’s accessibility and reduced steric hindrance (compared to N2) dominate reaction outcomes .

  • Schiff base stability : The E-isomer’s prevalence is attributed to minimized steric clashes between the nitrofuran and phenyl groups .

  • Oxidative aromatization : MnO₂ abstracts hydrogen atoms from pyrazoline’s C4-C5 bond, forming conjugated double bonds .

This compound’s reactivity profile highlights its versatility as a scaffold for antimicrobial and anticancer agent development, particularly through targeted modifications of its nitrofuran and carboxamide groups .

Scientific Research Applications

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.

    Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.

    Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.

Mechanism of Action

The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-4-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with structurally related compounds from literature and patents:

Compound Key Substituents Pharmacological Relevance Key Differences
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide 5-nitrofuran, N-methyl carboxamide Potential antimicrobial/antioxidant activity due to nitro group’s redox activity Unique nitrofuran moiety enhances electron-withdrawing effects and metabolic stability.
3-(Arylacetylamino)-N-methylbenzamides Arylacetyl group, N-methylbenzamide Explored for anti-inflammatory properties; lacks nitrofuran’s redox potential Benzamide backbone instead of pyrazole; reduced heterocyclic diversity.
5-(Substituted benzylideneamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxamide Methylthio group, benzylideneamino substituent Patent highlights anticancer potential via kinase inhibition Methylthio group improves lipophilicity but lacks nitro group’s electrophilic reactivity.
N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide Acetyl, benzoyl, 4-nitrophenyl Complex structure for multitarget enzyme inhibition; synthetic challenges noted Additional benzoyl and acetyl groups increase steric bulk, potentially reducing cell permeability.

Pharmacological and Biochemical Insights

Electron-Deficient Moieties: The 5-nitrofuran group in the target compound introduces strong electron-withdrawing effects, enhancing interactions with electron-rich biological targets (e.g., DNA or redox-sensitive enzymes). This contrasts with analogues like 3-(arylacetylamino)-N-methylbenzamides, which rely on aryl groups for hydrophobic interactions but lack nitro-driven reactivity.

Metabolic Stability : Methylation of the carboxamide group in the target compound reduces susceptibility to hydrolysis compared to unmethylated derivatives, as seen in ’s acetylated pyrazole carboxamide.

Receptor Binding: While cannabinoid receptor ligands (e.g., WIN 55212-2) share pyrazole cores, the absence of nitrofuran or nitro groups in such ligands () suggests divergent mechanisms of action. The target compound’s nitro group may preclude CB1/CB2 receptor affinity but enhance antimicrobial targeting.

Molecular Docking and Binding Affinity

Docking studies from pyrazole derivatives (Table 1 in ) reveal that substituents like nitro groups significantly influence interactions with enzymes such as dihydrofolate reductase (DHFR). For example:

  • Nitro-containing derivatives (e.g., 4-nitrophenyl in ) exhibit stronger hydrogen bonding with DHFR’s active site compared to methylthio or benzylideneamino groups.

Biological Activity

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H12N4O3\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{3}

Key Structural Features:

  • The presence of a nitrofuran moiety which is known for its biological activity.
  • The pyrazole ring, a common scaffold in many bioactive compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate precursors. Detailed synthetic pathways can be found in various studies focusing on pyrazole derivatives, where modifications to the pyrazole ring enhance specific biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with nitrofuran groups exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazoleStaphylococcus aureus32 µg/mL
N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazoleEscherichia coli16 µg/mL
NitrofurantoinEscherichia coli8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole has shown promise in reducing inflammation markers in various in vivo models. Studies indicate that the compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis .

Case Study: In Vivo Anti-inflammatory Effects
A study involving the administration of N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole in a rat model demonstrated a significant reduction in paw edema compared to control groups. The results suggested that the compound effectively mitigates inflammatory responses through COX inhibition.

The biological activity of N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-pyrazole is primarily attributed to its ability to interact with biological targets at the molecular level. The nitrofuran group is known to undergo reduction within bacterial cells, leading to the generation of reactive intermediates that disrupt cellular processes . Additionally, the pyrazole core facilitates interactions with various enzymes involved in inflammatory pathways.

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